Cas no 6029-82-9 ((1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate)

(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate structure
6029-82-9 structure
Product Name:(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
Numero CAS:6029-82-9
MF:C13H19NO3
MW:237.294863939285
CID:1619291
PubChem ID:6440943
Update Time:2025-04-21

(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
    • (1R,7aR)-7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate
    • 2-butenoic acid, 2-methyl-, (1R,7aR)-2,3,5,7a-tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl ester, (2Z)-
    • 7-Angeloylretronecine
    • RETRONECINE, 1-ANGELATE
    • DTXSID70209043
    • CCRIS 4337
    • 6029-82-9
    • AKOS040761240
    • FS-6722
    • 2-BUTENOIC ACID, 2-METHYL-, 2,3,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-1H-PYRROLIZIN-1-YL ESTER, (1R-(1.ALPHA.(Z),7A.BETA.))-
    • 7-Angelylretronecine
    • UNII-9B793GX6WI
    • (+)-(7R,8R)-1-HYDROXYMETHYL-5,6,7,8-TETRAHYDRO-3H-PYRROLIZINYL (Z)-2-METHYLBUT-2-ENOATE; 7-ANGELOYLRETRONECINE
    • 9B793GX6WI
    • [(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate
    • O-7-ANGELYLRETRONECINE
    • RETRONECINE, 7-(2-METHYLCROTONATE), (Z)-
    • Q27272305
    • 7-Tigloylheliotridine
    • Retronecine 7-(2-methylcrotonate)
    • 7-Angeloylheliotridine
    • Rivularine
    • O-7-Angelylheliotridine
    • O7-angelylheliotridine
    • 7-Tigloylretronecine
    • 7-O-Angeloylheliotridine
    • Inchi: 1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1
    • Chiave InChI: TYGYPIIOOQNWBU-BTRLNGJCSA-N
    • Sorrisi: O(C(/C(=C\C)/C)=O)[C@@H]1CCN2CC=C(CO)[C@@H]21

Proprietà calcolate

  • Massa esatta: 237.13657
  • Massa monoisotopica: 237.136493
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 373
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.18
  • Punto di ebollizione: 343°C at 760 mmHg
  • Punto di infiammabilità: 161.2°C
  • Indice di rifrazione: 1.558
  • PSA: 49.77
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti